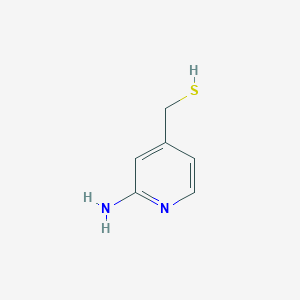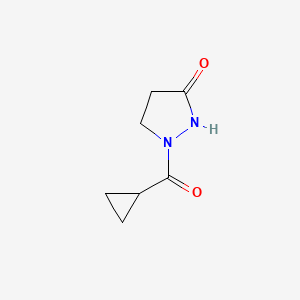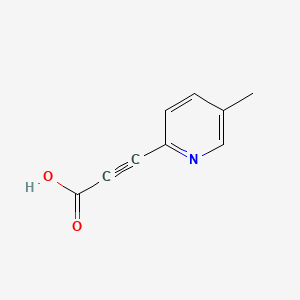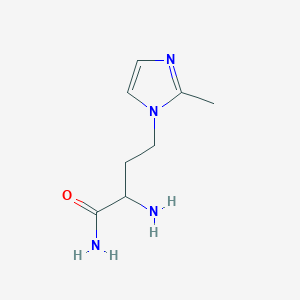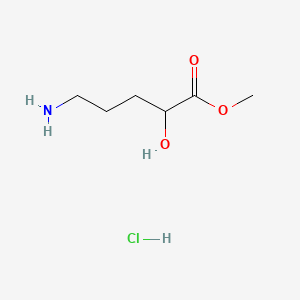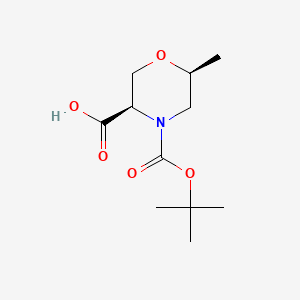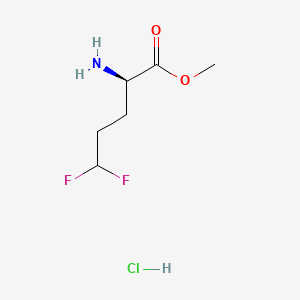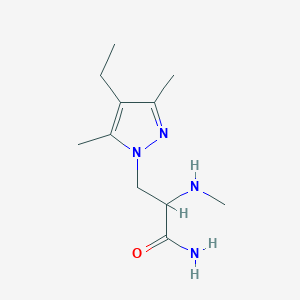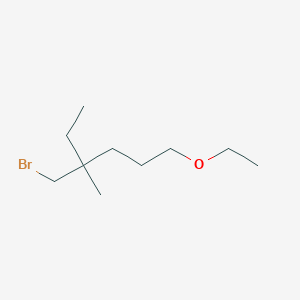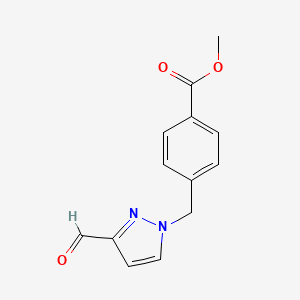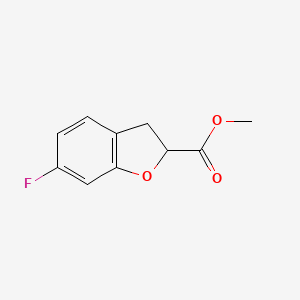![molecular formula C7H14O3 B13633156 (1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the ethanol group. One common method involves the use of a diol and an aldehyde or ketone under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, gene expression, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol: Similar structure but with a methanol group instead of ethanol.
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol is unique due to its specific combination of the dioxolane ring and ethanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H14O3/c1-5(8)6-4-9-7(2,3)10-6/h5-6,8H,4H2,1-3H3/t5-,6-/m1/s1 |
Clave InChI |
YJZDTHNWQIMGBF-PHDIDXHHSA-N |
SMILES isomérico |
C[C@H]([C@H]1COC(O1)(C)C)O |
SMILES canónico |
CC(C1COC(O1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


